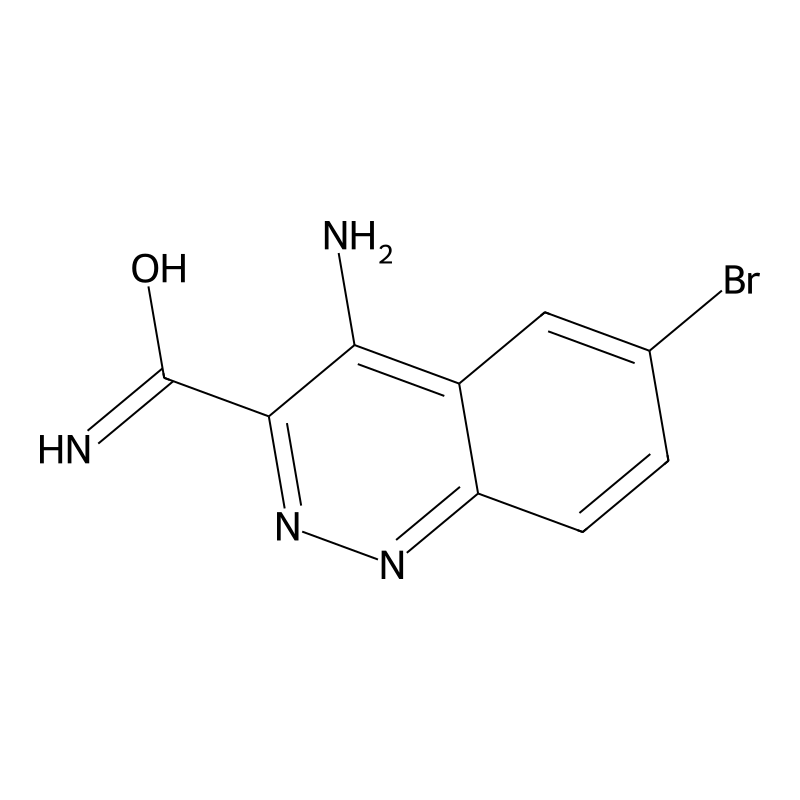

4-Amino-6-bromocinnoline-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Amino-6-bromocinnoline-3-carboxamide is an organic compound characterized by its unique structure, which includes a bromine atom and an amino group attached to a cinnoline ring. Its chemical formula is with a molecular weight of approximately 244.08 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a reactive site for further functionalization.

- Amidation: The carboxamide group can react with different amines to form new amide bonds.

- Cyclization Reactions: The compound can also participate in cyclization processes, forming more complex ring structures.

4-Amino-6-bromocinnoline-3-carboxamide exhibits promising biological activities, particularly in the field of oncology. Research has indicated that derivatives of this compound may inhibit certain kinases, such as Bruton's Tyrosine Kinase, which is involved in B-cell signaling pathways. This inhibition could lead to potential therapeutic applications in treating cancers and autoimmune diseases .

The synthesis of 4-Amino-6-bromocinnoline-3-carboxamide typically involves several steps:

- Bromination: The initial step often involves the bromination of cinnoline derivatives to introduce the bromine atom at the 6-position.

- Amidation: Following bromination, the introduction of an amino group and subsequent formation of the carboxamide can be achieved through reaction with appropriate amines and carboxylic acids or their derivatives.

- Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain high purity levels.

4-Amino-6-bromocinnoline-3-carboxamide has several applications, particularly in medicinal chemistry:

- Drug Development: It serves as a scaffold for developing inhibitors targeting various kinases involved in cancer progression.

- Research Tool: The compound can be used in biochemical assays to study kinase activity and signaling pathways.

- Potential Antitumor Agent: Due to its biological activity, it may be explored as a candidate for developing new antitumor therapies.

Interaction studies involving 4-Amino-6-bromocinnoline-3-carboxamide focus on its binding affinity to specific proteins and enzymes. These studies often utilize techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding modes and affinities. Understanding these interactions is crucial for optimizing the compound's efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-Amino-6-bromocinnoline-3-carboxamide, each exhibiting unique properties and activities. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminocinnoline-3-carboxamide | Lacks bromine; simpler amine structure | Kinase inhibitor |

| 5-Bromo-1H-indazole-3-carboxamide | Indazole ring; different heterocyclic structure | Potential anti-inflammatory properties |

| 5-Chloro-1H-indazole-3-carboxamide | Chlorine instead of bromine | Antimicrobial activity |

| 2-(2-Chloroquinazolin-4-yl)acetamide | Quinazoline core; different nitrogen positioning | Anticancer properties |

Uniqueness

4-Amino-6-bromocinnoline-3-carboxamide stands out due to its specific bromination at the 6-position and the combination of both amino and carboxamide functionalities, which enhance its reactivity and biological potential compared to similar compounds.

Conventional Organic Synthesis Pathways

The synthesis of 4-Amino-6-bromocinnoline-3-carboxamide requires a systematic approach involving three distinct chemical transformations: bromination at position 6, amination at position 4, and carboxamide group introduction at position 3. These conventional synthetic pathways form the foundation for producing this heterocyclic compound with high purity and yield.

Bromination Strategies at Position 6

The introduction of bromine at position 6 of the cinnoline ring system represents a critical step in the synthetic pathway. Direct bromination of cinnoline can be achieved through several established methodologies that exploit the electrophilic aromatic substitution mechanism . The most commonly employed approach involves treating cinnoline with bromine in the presence of suitable catalysts or under controlled reaction conditions .

Electrophilic bromination typically proceeds through the formation of a bromonium ion intermediate, which subsequently attacks the electron-rich positions of the cinnoline ring [3]. The regioselectivity of this reaction is influenced by the electronic properties of the cinnoline system, where the nitrogen atoms direct substitution to specific positions [3]. Position 6 bromination can be achieved using bromine in acetic acid or other polar solvents that stabilize the carbocation intermediate .

Alternative bromination strategies include the use of N-bromosuccinimide as a brominating agent, which provides more controlled reaction conditions and improved selectivity [3]. This approach offers advantages in terms of reaction mildness and reduced formation of side products [3]. The choice of solvent plays a crucial role in determining the reaction outcome, with dichloromethane and chloroform being frequently employed for their ability to dissolve both the substrate and brominating agent .

Amination Techniques at Position 4

The introduction of amino groups at position 4 of cinnoline derivatives requires specialized synthetic approaches that account for the heterocyclic nature of the substrate. Nucleophilic aromatic substitution represents the primary mechanism for amino group installation, particularly when suitable leaving groups are present [5] [8].

Direct carbon-hydrogen amination methodologies have emerged as powerful tools for introducing amino functionality at specific positions of heterocyclic systems [5]. These reactions typically employ hypervalent iodine reagents in combination with pyridine to generate reactive intermediates that facilitate nucleophilic attack [5]. The reaction proceeds through the formation of heteroaryl pyridinium salts, which undergo subsequent aminolysis to yield the desired amino products [5].

The Zincke aminolysis reaction provides an efficient pathway for converting pyridinium salts to amino-substituted heterocycles [5]. This transformation involves the nucleophilic attack of primary amines on activated pyridinium intermediates, resulting in ring-opening followed by cyclization to form the final amino product [5]. The reaction conditions can be optimized to favor either carbon-2 or carbon-4 substitution depending on the steric and electronic environment [5].

Reduction of azide intermediates offers another viable route to amino-substituted cinnolines [4]. The synthesis begins with the preparation of 4-azidocinnoline derivatives, which can be subsequently reduced using sodium borohydride in methanol to afford the corresponding amines in quantitative yields [4]. This methodology provides excellent functional group tolerance and produces minimal side products [4].

Carboxamide Group Introduction Methods

The formation of carboxamide functionality at position 3 represents a fundamental transformation in organic synthesis that can be accomplished through various well-established methodologies. The most direct approach involves the coupling of carboxylic acids with amines using appropriate coupling reagents [11] [13].

Carbodiimide-mediated amide formation represents the gold standard for carboxamide synthesis [11] [13]. This methodology employs reagents such as dicyclohexylcarbodiimide in combination with dimethylaminopyridine to activate carboxylic acids toward nucleophilic attack by ammonia or primary amines [11] [13]. The reaction proceeds through the formation of an activated ester intermediate, which subsequently undergoes aminolysis to yield the desired carboxamide [13].

The use of carbonyldiimidazole provides an alternative activation strategy that operates effectively under mild conditions [13]. This reagent converts carboxylic acids to reactive imidazolide intermediates, which readily react with ammonia to form primary carboxamides [13]. The methodology offers advantages in terms of reaction cleanliness and ease of product isolation [13].

Hydrazone cyclization represents a classical approach for constructing cinnoline carboxamides from readily available starting materials [6] [14]. The process begins with the diazotization of substituted anilines followed by coupling with cyanoacetamide in aqueous ethanolic solutions containing sodium acetate [6] [14]. The resulting hydrazone intermediates undergo intramolecular cyclization in the presence of anhydrous aluminum chloride in chlorobenzene to afford the target cinnoline carboxamides [6] [14].

| Synthetic Method | Reagents | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Diazotization-Coupling | Substituted aniline, sodium nitrite, cyanoacetamide | Aqueous ethanol, 0-5°C | 65-85% [6] |

| Cyclization | Aluminum chloride, chlorobenzene | Reflux, 2 hours | 60-75% [6] |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide, dimethylaminopyridine | Room temperature | 70-90% [11] |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by providing rapid heating, enhanced reaction rates, and improved product yields. The application of microwave irradiation to cinnoline synthesis offers significant advantages over conventional thermal methods [19] [21] [24].

The fundamental principle underlying microwave-assisted synthesis involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [25]. This dielectric heating mechanism provides several benefits including reduced reaction times, improved yields, and enhanced selectivity [24] [25].

Microwave-assisted synthesis of cinnoline derivatives has been successfully demonstrated using natural sporopollenin microcapsules as microreactors [19] [20]. The process involves the reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine at 100°C for 20 minutes [19] [20]. This approach yields densely functionalized cinnoline products with excellent purity and biological activity [19].

Multi-component reactions under microwave irradiation provide efficient access to structurally diverse cinnoline derivatives [21] [22]. These reactions typically involve the condensation of multiple reactants in a single reaction vessel, minimizing the number of synthetic steps and reducing waste generation [21]. The controlled microwave heating enables precise temperature control and uniform energy distribution, leading to improved reaction outcomes [22].

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time | 4-6 hours [26] | 5-8 minutes [26] |

| Temperature Control | Limited precision | Precise control [25] |

| Energy Efficiency | Lower | Higher [25] |

| Product Yield | 35-39% [26] | 86-94% [26] |

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents exhibiting high dielectric constants being particularly effective [25]. Ethanol, dimethyl sulfoxide, and dimethylformamide represent optimal choices due to their ability to absorb microwave energy efficiently [25]. The tangent delta values of these solvents correlate directly with their heating efficiency under microwave irradiation [25].

Solvent-Free Synthetic Approaches

Solvent-free organic synthesis represents a paradigm shift toward environmentally sustainable chemical processes that eliminate the use of volatile organic solvents [27] [29]. These methodologies offer significant advantages including reduced environmental impact, simplified purification procedures, and enhanced atom economy [28] [31].

The fundamental principle of solvent-free synthesis relies on the ability of reactants to interact effectively in the absence of traditional solvents [31]. This approach requires careful consideration of reaction conditions, including temperature, pressure, and mixing techniques to ensure adequate molecular contact [27] [31]. Mechanochemical activation through ball milling or grinding provides an effective means of promoting solid-state reactions [30] [33].

Solid-state reactions between organic compounds can proceed through various mechanisms including diffusion-controlled processes and topochemical transformations [27] [29]. The absence of solvents often leads to higher reactant concentrations, resulting in enhanced reaction rates and improved kinetics [27]. Additionally, the elimination of solvation effects can alter reaction pathways and improve selectivity [29].

Continuous flow processing using screw reactors provides an innovative approach to solvent-free synthesis that enables precise control over reaction parameters [28]. These systems operate at controlled temperatures ranging from 0°C to 160°C with residence times varying from 15 seconds to 300 seconds [28]. The mechanochemical mixing action ensures intimate contact between reactants while maintaining consistent reaction conditions [28].

| Reaction Type | Conventional Method | Solvent-Free Method | Environmental Benefit |

|---|---|---|---|

| Aldol Condensation | Requires organic solvents | Direct mixing [28] | Eliminates solvent waste |

| Nucleophilic Substitution | Solution-phase | Solid-state grinding [28] | Reduces volatile emissions |

| Coupling Reactions | Solvent-mediated | Mechanochemical [28] | Improves atom economy |

The application of solvent-free methodologies to heterocycle synthesis has demonstrated remarkable success across diverse chemical transformations [29] [32]. These approaches enable the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds without the need for auxiliary solvents [29]. The resulting products often exhibit high purity due to the absence of solvent-derived impurities [32].

Catalytic Systems in Large-Scale Production

The implementation of catalytic systems in large-scale chemical production requires careful consideration of catalyst design, process optimization, and economic factors [34] [36] [39]. Heterogeneous catalysis represents the predominant approach for industrial applications due to its inherent advantages in catalyst recovery and process simplicity [36] [38].

The selection of appropriate catalytic systems depends on multiple factors including reaction mechanism, substrate compatibility, and process requirements [34] [37]. Transition metal catalysts offer exceptional versatility in promoting various bond-forming reactions, while acid-base catalysts provide effective solutions for many organic transformations [37] [38]. The choice between homogeneous and heterogeneous catalysis involves trade-offs between activity, selectivity, and ease of separation [36] [38].

Scale-up considerations play a crucial role in catalyst system design, as laboratory-scale conditions often differ significantly from industrial operating parameters [34] [35]. Heat and mass transfer limitations become increasingly important at larger scales, requiring careful optimization of reactor design and operating conditions [35] [38]. The physical properties of heterogeneous catalysts, including particle size, surface area, and pore structure, must be tailored to meet the specific requirements of large-scale processes [35] [38].

Catalyst deactivation represents a significant challenge in industrial applications, as it directly impacts process economics and product quality [34] [39]. Common deactivation mechanisms include poisoning, fouling, and thermal degradation, each requiring specific mitigation strategies [38] [39]. The development of robust catalyst formulations that maintain activity over extended operating periods is essential for commercial viability [34] [39].

| Catalyst Type | Advantages | Limitations | Industrial Applications |

|---|---|---|---|

| Heterogeneous | Easy separation [36] | Mass transfer limitations [38] | 90% of chemical processes [38] |

| Homogeneous | High activity [36] | Difficult separation [36] | Fine chemicals [38] |

| Single-Atom | Maximum efficiency [37] | Stability concerns [37] | Emerging technologies [37] |

The integration of machine learning techniques in catalyst design has emerged as a powerful tool for accelerating the development of optimized catalytic systems [37]. These computational approaches enable the prediction of catalyst performance based on structural and electronic properties, reducing the time and cost associated with experimental screening [37]. The combination of high-throughput experimentation and machine learning provides unprecedented opportunities for catalyst discovery and optimization [37].

Purification and Isolation Techniques

The purification and isolation of organic compounds represent critical steps in synthetic chemistry that determine the quality and purity of final products [40] [42] [46]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound as well as the nature of impurities present [41] [43].

Crystallization represents one of the most widely employed purification techniques for solid organic compounds [42] [45] [56]. The method relies on the differential solubility of compounds in various solvents as a function of temperature [45] [57]. Successful crystallization requires careful selection of solvents that exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [56] [57].

The crystallization process begins with the dissolution of the crude material in a minimum volume of hot solvent, followed by controlled cooling to induce crystal formation [45] [58]. The rate of cooling significantly influences crystal quality, with slow cooling generally producing larger, more well-formed crystals [56] [57]. Seeding techniques can be employed to control nucleation and improve crystal quality [45].

Common solvent systems for recrystallization include ethyl acetate and hexane, toluene and hexane, methanol and dichloromethane, and water and ethanol [56]. The choice of solvent depends on the polarity and functional groups present in the target compound [58] [61]. Mixed solvent systems often provide optimal results by allowing fine-tuning of solubility characteristics [56].

| Purification Method | Principle | Applications | Typical Purity |

|---|---|---|---|

| Recrystallization | Differential solubility [57] | Solid compounds [45] | >95% [45] |

| Column Chromatography | Adsorption differences [59] | Complex mixtures [44] | >98% [47] |

| Distillation | Boiling point differences [41] | Liquid compounds [43] | >99% [41] |

| Sublimation | Direct solid-gas transition [43] | Volatile solids [41] | >95% [43] |

Column chromatography provides a powerful separation technique for complex mixtures based on differential adsorption to solid supports [44] [47] [59]. Silica gel represents the most commonly employed stationary phase due to its high surface area, chemical stability, and predictable retention behavior [59] [62]. The separation mechanism relies on the interaction between polar compounds and the silica surface through hydrogen bonding and dipole-dipole interactions [59].

The development of column chromatography methods often begins with thin-layer chromatography screening to identify optimal solvent systems [59] [62]. The retention factor values observed in thin-layer chromatography directly correlate with the behavior expected in column chromatography, enabling efficient method development [59]. Gradient elution techniques allow for the separation of compounds with widely varying polarities [47].

High-performance liquid chromatography represents the ultimate purification technique for achieving extremely high purity levels [60] [63]. Preparative high-performance liquid chromatography enables the isolation of target compounds from complex mixtures with exceptional resolution and yield [60]. The technique requires careful optimization of stationary phase selection, mobile phase composition, and flow rate parameters [63].